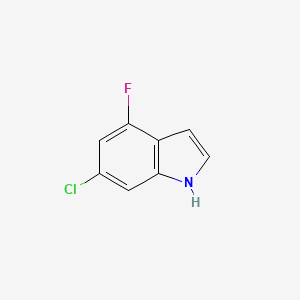

6-Chloro-4-fluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUAWQLKXCWJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646242 | |

| Record name | 6-Chloro-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-88-7 | |

| Record name | 6-Chloro-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Chloro-4-fluoro-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the indole scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application. The narrative integrates theoretical principles with practical experimental considerations, reflecting a commitment to scientific integrity and actionable insights.

Molecular Identity and Structure

The unique arrangement of atoms in this compound dictates its fundamental chemical and physical behaviors. Understanding its structure is the first step in predicting its reactivity and potential applications.

-

Chemical Name: this compound

-

InChI Key: AXUAWQLKXCWJDV-UHFFFAOYSA-N[6]

The indole core is a bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring. The electronic nature of the indole ring system, coupled with the electron-withdrawing effects of the chlorine and fluorine atoms at positions 6 and 4 respectively, creates a molecule with distinct electronic and steric properties that are critical for its interaction with biological systems and its utility in organic synthesis.

Physicochemical Properties: A Tabulated Summary

Quantitative data provides a clear and concise understanding of a compound's behavior. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, other parameters are predicted or inferred from related structures due to a lack of published experimental data for this specific isomer.

| Property | Value | Source/Comment |

| Physical State | Solid | [6] |

| Boiling Point | 289.5 ± 20.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1][3][8] |

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are often proprietary, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons directly attached to the halogen atoms would exhibit characteristic chemical shifts.

-

¹⁹F NMR: This technique is essential for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Expected Molecular Ion Peak: For this compound (C₈H₅ClFN), the mass spectrum should show a molecular ion peak (M⁺) at m/z 169.58. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H bond.

-

C-H aromatic stretching: Peaks typically found around 3000-3100 cm⁻¹.

-

C=C aromatic stretching: Absorptions in the 1400-1600 cm⁻¹ region.

-

C-F and C-Cl stretching: These would appear in the fingerprint region, typically below 1400 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies for determining key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Step-by-Step Protocol for Solubility Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.

-

Sample Addition: A known mass of this compound is added to a known volume of each solvent.

-

Equilibration: The mixtures are agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined, typically by UV-Vis spectroscopy or HPLC.

Reactivity and Stability

The reactivity of this compound is governed by the indole nucleus and the influence of the halogen substituents.

-

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing nature of the halogens may deactivate the ring towards this type of reaction compared to unsubstituted indole.

-

N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Stability: Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, they may be sensitive to light and strong oxidizing or reducing agents. Stability studies under various conditions (e.g., temperature, pH, light exposure) are crucial for drug development.

Biological and Toxicological Considerations

While specific biological activity data for this compound is not widely published, the indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive compounds.

-

Potential Applications: Derivatives of indole are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[11][12] The introduction of chloro and fluoro groups can enhance these activities or modulate the pharmacokinetic profile of the molecule.[13]

-

Toxicology: No specific toxicological data for this compound is readily available. However, as with any novel chemical entity, it should be handled with appropriate safety precautions. General toxicological profiles of fluoro-organic compounds suggest that their biological effects can be highly structure-dependent.[14]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, analytical characterization, and potential reactivity. While there are gaps in the publicly available experimental data for this specific isomer, the information presented herein, drawn from reliable sources and established chemical principles, serves as a critical resource for researchers. The experimental protocols and theoretical considerations outlined are intended to empower scientists to confidently work with and further investigate this promising molecule.

References

-

PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. Retrieved from [Link]

-

LookChem. (n.d.). Cas 259860-04-3, 1H-Indole, 6-chloro-7-fluoro-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 885520-88-7. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1H-indol-4-ol. Retrieved from [Link]

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

-

PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]

-

DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-chloro-. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Chloro-αMT. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]

-

PubMed Central. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. Retrieved from [Link]

Sources

- 1. 885520-88-7 | this compound - Moldb [moldb.com]

- 2. 885520-88-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 97% | CAS: 885520-88-7 | AChemBlock [achemblock.com]

- 4. This compound | CAS 885520-88-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 885520-88-7 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. capotchem.com [capotchem.com]

- 8. achmem.com [achmem.com]

- 9. chemscene.com [chemscene.com]

- 10. Cas 259860-04-3,1H-Indole, 6-chloro-7-fluoro- | lookchem [lookchem.com]

- 11. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [smolecule.com]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. benchchem.com [benchchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

6-Chloro-4-fluoro-1H-indole chemical structure elucidation

An In-Depth Technical Guide to the Chemical Structure Elucidation of 6-Chloro-4-fluoro-1H-indole

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound (CAS: 885520-87-7), a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The indole scaffold is a privileged structure in pharmacology, and the strategic placement of halogen atoms like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] This document moves beyond a simple recitation of techniques, offering a logical framework grounded in spectroscopic principles and field-proven insights for researchers and drug development professionals.

Our approach is built on a foundation of orthogonal analytical techniques, where each method provides a unique piece of the structural puzzle. The data from these independent experiments are then synthesized to build an unambiguous and self-validated structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. The molecular formula for this compound is C₈H₅ClFN.[6][7]

Elemental Analysis: While modern mass spectrometry often provides high-resolution mass data sufficient to determine the elemental composition, classical elemental analysis (CHN analysis) serves as a fundamental, independent verification of the mass percentages of Carbon, Hydrogen, and Nitrogen.

Degree of Unsaturation (DoU): The DoU is a critical first calculation that reveals the total number of rings and/or multiple bonds in the molecule.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

For C₈H₅ClFN: DoU = 8 + 1 - (5/2) - (2/2) + (1/2) = 9 - 2.5 - 1 + 0.5 = 6

A DoU of 6 is consistent with the proposed indole structure, which contains a fused bicyclic system (2 rings) and four double bonds (4 π-bonds), totaling 6 degrees of unsaturation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, reveals the molecule's constituent pieces. It is the first spectroscopic experiment performed to confirm the mass of the synthesized or isolated compound.

Causality of Experimental Choice: We employ high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), to obtain a highly accurate mass measurement. This accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass. The key diagnostic feature for this molecule is the isotopic pattern of chlorine.

Expected Results: The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic M+2 peak with an intensity ratio of approximately 3:1.[8][9][10] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or its fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Isotope Peak | Calculated m/z | Expected Ratio |

| [M+H]⁺ | C₈H₆ClFN⁺ | 170.0171 | [M]⁺ | 170.0171 | ~3 |

| [M+2]⁺ | 172.0141 | ~1 |

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Operate in positive Electrospray Ionization (ESI+) mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Analysis: Extract the ion chromatogram for the target mass. Analyze the mass spectrum of the corresponding peak to confirm the accurate mass of the parent ion and the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for HRMS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the complete atomic connectivity.

Causality of Experimental Choices: A suite of NMR experiments is required for a full, unambiguous assignment.

-

¹H NMR: Determines the number of different types of protons and their connectivity through spin-spin coupling.

-

¹³C NMR: Identifies the number of unique carbon environments.

-

¹⁹F NMR: Directly observes the fluorine environment and its coupling to neighboring protons.

-

2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling relationships. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. These 2D experiments are essential to resolve ambiguities in the 1D spectra.

Expected ¹H and ¹³C NMR Spectra: The substitution pattern (chloro at C6, fluoro at C4) and the inherent electronic properties of the indole ring dictate the expected chemical shifts and coupling constants. The electronegative fluorine atom will exert a strong influence on the chemical shifts of adjacent nuclei (C4, C5, C3), and show characteristic C-F and H-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Atom | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

| 1 | N-H | ~11.5 | br s | - | Typical indole NH, exchangeable.[11] |

| 2 | C-H | ~7.5 | t | J(H,H) ≈ 2.5 | Coupled to H3. |

| 3 | C-H | ~6.5 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 1.5 | Coupled to H2 and weakly to F at C4. |

| 5 | C-H | ~7.2 | dd | J(H,F) ≈ 10 (ortho), J(H,H) ≈ 2.0 (meta) | Strong ortho coupling to F, meta coupling to H7. |

| 7 | C-H | ~7.6 | d | J(H,H) ≈ 2.0 (meta) | Meta coupled to H5. |

| 2 | C | ~125 | - | - | Alpha-carbon to NH.[12] |

| 3 | C | ~102 | d | J(C,F) ≈ 4 | Weak coupling to F. |

| 3a | C | ~128 | d | J(C,F) ≈ 12 | Peri coupling to F. |

| 4 | C | ~155 | d | J(C,F) ≈ 240 | Large one-bond C-F coupling. |

| 5 | C | ~110 | d | J(C,F) ≈ 20 | Two-bond C-F coupling. |

| 6 | C | ~120 | s | - | Carbon bearing chlorine. |

| 7 | C | ~115 | d | J(C,F) ≈ 4 | Meta coupling to F. |

| 7a | C | ~135 | s | - | Bridgehead carbon. |

Note: These are estimated values. Actual spectra should be compared to literature values for similarly substituted indoles.[13][14]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.

-

1D ¹⁹F Acquisition: Acquire a proton-decoupled fluorine spectrum.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish H-H correlations.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to link protons to their attached carbons.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR Structural Elucidation

Caption: A systematic workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choice: For this compound, IR spectroscopy is primarily used to confirm the presence of the N-H bond of the indole ring and the C-H and C=C bonds of the aromatic system. It provides complementary evidence to the NMR and MS data.

Expected Results: The spectrum will be dominated by absorptions characteristic of the indole core.

Table 3: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H[15] |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aromatic Amine |

| ~1100 | C-F Stretch | Aryl-Fluoride |

| 850-750 | C-Cl Stretch | Aryl-Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to literature values for indole derivatives.[11][16]

X-ray Crystallography: Unambiguous 3D Structure

When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[17] It serves as the ultimate confirmation of the structure deduced from spectroscopic methods.

Causality of Experimental Choice: This technique is the gold standard for structure determination. It not only confirms the atomic connectivity but also provides precise bond lengths, bond angles, and information about the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

-

Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Validation: The final structure is validated using metrics like the R-factor to ensure a good fit between the calculated and observed diffraction patterns.

Workflow for X-ray Crystallography

Sources

- 1. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [smolecule.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. innospk.com [innospk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. capotchem.com [capotchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tutorchase.com [tutorchase.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. technoarete.org [technoarete.org]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Chloro-2-oxindole: X-ray and DFT-calculated study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-fluoro-1H-indole

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the heterocyclic compound 6-Chloro-4-fluoro-1H-indole (CAS No. 885520-88-7).[1][2][3][4][5] As a substituted indole, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the spectral data but also the underlying scientific principles for their interpretation, making it a valuable resource for researchers, scientists, and professionals in the field of drug development. Please note that while this guide is based on established spectroscopic principles and data from analogous compounds, publicly available experimental spectra for this specific molecule are limited. Therefore, the data presented herein is a combination of predicted values and expected characteristics derived from foundational spectroscopic theory.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen substituents, such as chlorine and fluorine, on the indole ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of such a strategically halogenated indole, making its structural elucidation and characterization paramount for its application in research and development. Accurate spectroscopic analysis is the bedrock of this characterization, ensuring the identity and purity of the compound for subsequent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.2 | broad singlet | - |

| H-2 | ~7.3 | triplet | J ≈ 2.5 Hz |

| H-3 | ~6.6 | doublet of doublets | J ≈ 3.2, 1.8 Hz |

| H-5 | ~7.1 | doublet of doublets | J ≈ 8.8, 1.5 Hz |

| H-7 | ~7.4 | doublet | J ≈ 1.5 Hz |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton on the nitrogen of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (around 8.2 ppm) due to its acidic nature and quadrupole broadening from the nitrogen atom.

-

Pyrrole Ring Protons (H-2, H-3): The protons on the pyrrole portion of the indole ring (H-2 and H-3) typically appear in the range of 6.5-7.5 ppm. H-2 is expected to be a triplet due to coupling with H-3 and the N-H proton. H-3 will likely be a doublet of doublets from coupling with H-2 and H-7 (a long-range coupling).

-

Benzene Ring Protons (H-5, H-7): The protons on the benzene ring are influenced by the halogen substituents. The fluorine at position 4 will cause a significant downfield shift for the adjacent H-5 proton, which is expected to be a doublet of doublets due to coupling with H-7. The H-7 proton will likely appear as a doublet due to coupling with H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are significantly affected by the electronegativity of the attached and nearby atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~155 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~110 (d, ²JCF ≈ 25 Hz) |

| C-6 | ~122 |

| C-7 | ~115 |

| C-7a | ~135 |

Interpretation of the ¹³C NMR Spectrum:

-

Fluorine Coupling: The most notable feature in the ¹³C NMR spectrum will be the large coupling constant between C-4 and the directly attached fluorine atom (¹JCF), resulting in a doublet with a splitting of approximately 250 Hz. A smaller coupling (²JCF) will also be observed for the adjacent C-5 carbon.

-

Carbon Chemical Shifts: The carbon atoms of the indole ring will resonate in the aromatic region (100-140 ppm). The C-4 carbon, being directly attached to the highly electronegative fluorine, will be the most downfield-shifted carbon of the benzene ring. The chlorine at C-6 will also influence the chemical shifts of the surrounding carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3300 | N-H Stretch | Sharp to medium peak |

| 3100-3000 | Aromatic C-H Stretch | Medium to weak peaks |

| 1620-1450 | C=C Aromatic Stretch | Multiple sharp peaks |

| 1250-1000 | C-F Stretch | Strong, characteristic peak |

| 800-600 | C-Cl Stretch | Medium to strong peak |

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by a sharp peak around 3350 cm⁻¹ corresponding to the N-H stretch of the indole ring. The aromatic C-H stretches will appear just above 3000 cm⁻¹. The fingerprint region will be complex, but a strong absorption band between 1250-1000 cm⁻¹ due to the C-F stretch and another in the 800-600 cm⁻¹ range for the C-Cl stretch will be indicative of the halogen substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Mass Spectrometry Data

| Ion | m/z (Calculated) | Isotopic Pattern |

| [M]⁺ | 169.0149 | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio |

| [M+H]⁺ | 170.0227 | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio |

Interpretation of the Mass Spectrum:

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern:

The indole ring is relatively stable, so the molecular ion peak is expected to be prominent. Common fragmentation pathways for indoles involve the loss of small molecules like HCN. For this compound, fragmentation may also involve the loss of Cl or F radicals, although these are generally less favorable.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for [M+H]⁺ or Electron Impact (EI) for [M]⁺. Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern and fragmentation.

Visualizations

Molecular Structure and Atom Numbering

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its definitive identification and for ensuring its quality in research and development applications. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with the rationale for their interpretation. While based on predictive methods and established principles, this information serves as a robust foundation for any scientist working with this compound.

References

-

Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-chloro-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

Sources

Crystal structure analysis of 6-Chloro-4-fluoro-1H-indole

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-4-fluoro-1H-indole

Foreword for the Researcher

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. The strategic placement of halogen atoms, such as chlorine and fluorine, on this scaffold can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound stands as a molecule of significant interest for drug development professionals. A definitive understanding of its three-dimensional structure and intermolecular interactions is paramount for rational drug design.

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, the gold-standard technique for elucidating atomic-level structural information. As of the latest literature review, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, this document serves a dual purpose: it is both a detailed protocol for determining this specific structure and an illustrative analysis, using data from the closely related compound 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile [1] to demonstrate the interpretation and significance of crystallographic results. This approach ensures that the reader gains practical, field-proven insights into the entire analytical process, from crystal growth to the final structural validation and its implications.

The Foundation: Principles of Single-Crystal X-ray Diffraction

The ability to determine a crystal structure hinges on the phenomenon of X-ray diffraction. A crystal is a solid material whose constituent atoms are arranged in a highly ordered, repeating pattern called a crystal lattice.[2] This lattice can be described by a fundamental repeating unit known as the unit cell .

When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Because of the regular, periodic arrangement of atoms, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffracted beam. This condition for constructive interference is elegantly described by Bragg's Law :

nλ = 2d sin(θ)[2]

Where:

-

n is an integer.

-

λ is the wavelength of the X-rays.

-

d is the spacing between parallel planes of atoms in the crystal lattice.

-

θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles (θ) and intensities of the thousands of diffracted beams, a unique diffraction pattern is recorded.[3] The challenge then becomes converting this pattern back into a three-dimensional model of the electron density within the unit cell—a process complicated by the "phase problem," where the intensities are measured, but the phase information of the diffracted waves is lost.[2] Modern computational methods, such as direct methods or Patterson synthesis, are employed to solve this problem and generate an initial structural model.[4]

The Experimental Workflow: From Powder to Picture

The journey from a powdered compound to a fully refined crystal structure is a meticulous process requiring precision at every stage. Each step is designed to ensure the highest quality data, which is the bedrock of a trustworthy structure.

Diagram: The Crystallographic Workflow

Caption: A generalized workflow for single-crystal X-ray structure determination.

Step-by-Step Experimental Protocol

2.1. Crystal Growth and Selection

-

Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal should be well-formed, transparent, and free of cracks, inclusions, or twinning, typically between 0.1 and 0.3 mm in all dimensions.[2]

-

Protocol:

-

Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble.

-

Crystallization: The most common and effective method is slow evaporation . Prepare a nearly saturated solution of the compound in the chosen solvent system in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully select a well-defined single crystal under a microscope.

-

Mounting: Using a micro-manipulator, attach the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).[3]

-

2.2. Data Collection

-

Rationale: The crystal is exposed to an intense, monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded on a detector.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.

-

Protocol:

-

Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB). The instrument is equipped with an X-ray source (commonly Molybdenum Kα, λ = 0.71073 Å) and a sensitive detector (like a CCD or CMOS sensor).[5]

-

Centering: Precisely center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames to automatically determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans through different crystal orientations (e.g., omega and phi scans).

-

Execution: Run the full data collection sequence, which can take several hours.

-

2.3. Data Processing and Structure Solution

-

Rationale: The raw diffraction images are processed to extract the intensity of each reflection. This data is then used to solve the phase problem and generate an initial atomic model.

-

Protocol:

-

Integration: Software (e.g., SAINT or CrysAlisPro) is used to integrate the raw diffraction images, measuring the intensity and position of each reflection spot.

-

Scaling and Absorption Correction: The integrated intensities are scaled and corrected for experimental factors, most importantly X-ray absorption by the crystal itself (e.g., using SADABS).[1]

-

Structure Solution: The resulting file containing the corrected reflection data (typically a .hkl file) is used to solve the structure. Programs like SHELXT, part of the widely-used SHELX suite, employ "dual-space" direct methods to solve the phase problem and propose an initial electron density map and atomic model.[4]

-

2.4. Structure Refinement and Validation

-

Rationale: The initial model is a good approximation but requires refinement. Refinement is an iterative, non-linear least-squares process that adjusts the atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated structure factors (|Fcalc|) and the observed structure factors (|Fobs|) derived from the experimental data.[6]

-

Protocol (using SHELXL):

-

Initial Refinement: Perform an initial isotropic refinement, where atomic vibrations are modeled as simple spheres.

-

Atom Assignment: Identify and correctly assign all non-hydrogen atoms from the electron density map.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, modeling their thermal motion as ellipsoids. This can reveal important details about molecular motion or disorder.[7]

-

Hydrogen Atom Placement: Locate hydrogen atoms. They can often be found in the difference Fourier map (a map of residual electron density). Alternatively, for well-defined geometries, they can be placed in calculated positions and refined using a "riding model".[1]

-

Validation and Convergence: Monitor the refinement's convergence using key quality indicators.

-

Illustrative Structural Analysis of a Halogenated Indole

As no public crystal structure exists for this compound, we will use the published data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile to illustrate the analysis.[1] This molecule shares key features, including a chloro- and fluoro-substituted indole core, making it an excellent proxy for discussing relevant structural parameters and intermolecular forces.

Crystallographic Data and Refinement Statistics

The quality and reliability of a crystal structure are assessed through several key metrics, summarized below.

| Parameter | Illustrative Value (from C₁₆H₁₀ClFN₂)[1] | Significance |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements (e.g., rotation axes, screw axes) within the unit cell. |

| Unit Cell Dimensions | a = 7.458 Å, b = 16.848 Å, c = 21.356 Å | The lengths of the unit cell edges. |

| Volume (V) | 2683.5 ų | The volume of the unit cell. |

| Molecules per cell (Z) | 8 | The number of molecules contained within one unit cell. |

| Final R1 [I > 2σ(I)] | 0.041 (4.1%) | The conventional R-factor, measuring the agreement between observed and calculated structure factor amplitudes for strong reflections. A value < 5% is excellent for small molecules.[8][9] |

| wR2 (all data) | 0.113 (11.3%) | A weighted R-factor based on F² for all data, generally considered a more robust indicator of refinement quality.[1] |

| Goodness-of-Fit (S) | 1.11 | Should converge to a value near 1.0 for a good model and appropriate data weighting.[1] |

| Δρ (max/min) (e Å⁻³) | 0.39 / -0.20 | The largest peak and hole in the final difference electron density map. Values close to zero indicate that the model accounts for nearly all electron density.[1] |

Molecular Geometry and Intermolecular Interactions

The refined structure reveals the precise three-dimensional arrangement of the atoms, including bond lengths and angles. More importantly for drug design, it unveils how molecules pack together in the solid state, governed by non-covalent interactions. For halogenated indoles, hydrogen bonds and halogen bonds are of primary importance.[10][11]

-

Hydrogen Bonds (H-bonds): In this compound, the N-H group of the indole ring is a classic hydrogen bond donor. It would be expected to form N-H···N or N-H···F interactions, linking molecules into chains or sheets.

-

Halogen Bonds (X-bonds): A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a Lewis base).[12] The strength of the halogen bond donor follows the trend I > Br > Cl > F.[13] In our target molecule, the chlorine atom is a potential halogen bond donor, capable of forming C-Cl···O, C-Cl···N, or even C-Cl···π interactions. These interactions are increasingly recognized as powerful tools in drug design for enhancing binding affinity and selectivity.[14][15]

Diagram: Key Intermolecular Interactions

Caption: Plausible hydrogen and halogen bonds in the crystal lattice of this compound.

Implications for Drug Development

Obtaining the crystal structure of a molecule like this compound is not merely an academic exercise; it provides critical, actionable intelligence for drug discovery.

-

Structure-Activity Relationship (SAR): The precise 3D structure provides a definitive conformation of the molecule, which can be used in computational docking studies to understand how it fits into a protein's active site. This helps rationalize existing SAR data and guide the synthesis of more potent analogues.

-

Rational Design of Interactions: By identifying the key intermolecular interactions (e.g., which atoms act as hydrogen or halogen bond donors/acceptors), medicinal chemists can design new ligands that exploit these interactions to enhance binding affinity and selectivity.[13][16] For example, if the chlorine atom is found to form a crucial halogen bond with a backbone carbonyl in a target protein, this interaction can be optimized.[12]

-

Physicochemical Properties: Crystal packing analysis reveals information about the molecule's stability and can provide insights into properties like solubility and melting point. Understanding polymorphism—the ability of a compound to crystallize in different forms—is critical for pharmaceutical development, and single-crystal XRD is the definitive tool for identifying different polymorphs.

Conclusion

The determination of the crystal structure of this compound via single-crystal X-ray diffraction is an essential step in harnessing its full potential as a scaffold in drug discovery. The workflow described herein, from meticulous crystal growth to rigorous refinement and validation, represents a robust pathway to obtaining a high-quality, reliable structure. The resulting atomic-level map provides an unparalleled understanding of the molecule's geometry and its non-covalent interactions, particularly the influential hydrogen and halogen bonds. This structural knowledge empowers researchers to move beyond trial-and-error synthesis and engage in the rational, structure-based design of next-generation therapeutics.

References

- M. K. Mishra, D. Chopra, "Similarities and Differences in the Crystal Packing of Halogen-Substituted Indole Derivatives," Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, vol. 74, no. 4, pp. 376-384, 2018. [URL: https://journals.iucr.org/b/issues/2018/04/00/sc5307/index.html]

- S. R. D. P. Singh, D. K. Yadav, "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery," Molecules, vol. 28, no. 1, p. 384, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9823018/]

- H. Lin et al., "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development," Journal of Medicinal Chemistry, vol. 64, no. 22, pp. 16351-16373, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01338]

- A. K. Yadav, A. K. Srivastava, "Halogen Bonding: A New Frontier in Medicinal Chemistry," in Advanced Drug Discovery, IntechOpen, 2025. [URL: https://www.researchgate.net/publication/381146317_Halogen_Bonding_A_New_Frontier_in_Medicinal_Chemistry]

- Y. Xu, Z. Yang, H. Chen, "Halogen bonding for rational drug design and new drug discovery," Expert Opinion on Drug Discovery, vol. 7, no. 5, pp. 373-383, 2012. [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2012.674325]

- S. C. Wilcken et al., "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology," Journal of Medicinal Chemistry, vol. 56, no. 4, pp. 1363-1388, 2013. [URL: https://pubs.acs.org/doi/10.1021/jm3012068]

- M. K. Mishra, D. Chopra, "Similarities and differences in the crystal packing of halogen-substituted indole derivatives," Acta Crystallographica Section B, vol. 74, no. 4, pp. 376-384, 2018. [URL: https://scripts.iucr.org/cgi-bin/paper?S2052520618008090]

- Fiveable, "Single crystal X-ray diffraction | Crystallography Class Notes," 2023. [URL: https://library.fiveable.me/key-terms/crystallography/single-crystal-x-ray-diffraction]

- P. A. Karplus, "Validation and Quality Assessment of X-ray Protein Structures," in eLS, John Wiley & Sons, Ltd, 2010. [URL: https://www.scb.utdallas.

- T. Han, "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?," Acsmaterial.com, 2024. [URL: https://www.acsmaterial.com/blog-detail/single-crystal-x-ray-diffraction.html]

- G. M. Sheldrick, "Crystal structure refinement with SHELXL," Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, pp. 3-8, 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289825/]

- P. Müller, "The SHELX package," MIT OpenCourseWare, 2006. [URL: https://ocw.mit.edu/courses/5-069-crystal-structure-refinement-january-iap-2006/8086208573172e27e99b0c2a2977464a_shelx_package.pdf]

- R. Latifi, "User guide to crystal structure refinement with SHELXL," 2015. [URL: https://www.researchgate.net/publication/281604172_User_guide_to_crystal_structure_refinement_with_SHELXL_1_Introduction]

- G. M. Sheldrick, "SHELXL-97," University of Göttingen, 1997. [URL: https://shelx.uni-goettingen.de/SHELX/shelxl.pdf]

- Grokipedia, "R-factor (crystallography)," 2023. [URL: https://grokipedia.org/R-factor_(crystallography)/]

- G. J. Kleywegt, "Validation of protein crystal structures," Acta Crystallographica Section D: Biological Crystallography, vol. 56, no. 3, pp. 249-265, 2000. [URL: https://journals.iucr.org/d/issues/2000/03/00/a0033/a0033.pdf]

- T. C. Terwilliger, P. D. Adams, "On the validation of crystallographic symmetry and the quality of structures," Protein Science, vol. 23, no. 12, pp. 1655-1660, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4240979/]

- P. Müller, "Refinement of Disorder with SHELXL," MIT Department of Chemistry, 2006. [URL: https://x-ray.mit.edu/wp-content/uploads/2021/04/Disorder-tutorial.pdf]

- G. N. Murshudov, "Some properties of crystallographic reliability index – R factor : effect of twinning," CCP4 Newsletter, no. 47, 2010. [URL: https://www.researchgate.net/publication/267807755_Some_properties_of_crystallographic_reliability_index_-_R_factor_effect_of_twinning]

- D. L. Schurman, "Single-crystal X-ray Diffraction," SERC Carleton, 2007. [URL: https://serc.carleton.

- Boston BioProducts, "this compound, min 97%, 1 gram," 2024. [URL: https://bostonbioproducts.com/6-chloro-4-fluoro-1h-indole-min-97-1-gram]

- P. M. Pauletti et al., "Halogenated Indole Alkaloids from Marine Invertebrates," Marine Drugs, vol. 11, no. 9, pp. 3179-3211, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3792225/]

- D. Zhang et al., "Experimental setup for high-pressure single crystal diffraction at PX^2," ResearchGate, 2017. [URL: https://www.researchgate.

- A. A. Mohamed et al., "The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives," IUCrData, vol. 9, no. 6, 2024. [URL: https://journals.iucr.org/e/issues/2024/06/00/dz5246/index.html]

- M. A. W. Lawrence et al., "The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory," Journal of Chemical Education, vol. 95, no. 1, pp. 154-158, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00310]

- M. T. L. T. T. Tran, E. T. T. Tran, "Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions," Molecules, vol. 26, no. 18, p. 5506, 2021. [URL: https://www.mdpi.com/1420-3049/26/18/5506]

- CymitQuimica, "this compound," 2024. [URL: https://www.cymitquimica.com/base/files/spec/EN/10/F337218.pdf]

- Moldb, "885520-88-7 | this compound," 2024. [URL: https://www.moldb.com/885520-88-7.html]

- PubChem, "6-Chloro-4-fluoro-1H-indazole," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24728444]

- K. Yang et al., "1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 5, p. o1041, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105260/]

- BLD Pharm, "885520-88-7|this compound," 2024. [URL: https://www.bldpharm.com/products/885520-88-7.html]

- Capot Chemical, "Specifications of this compound," 2024. [URL: https://www.capotchem.com/spec/885520-88-7.pdf]

- Chemical-Suppliers.com, "this compound | CAS 885520-88-7," 2024. [URL: https://www.chemical-suppliers.com/supplier/6-Chloro-4-fluoro-1H-indole_CSP744878264083.html]

- PubChem, "6-Chloro-5-fluoro-1H-indole," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773648]

- Oakwood Chemical, "6-Chloro-1H-indole," 2024. [URL: https://www.oakwoodchemical.com/Products/023453]

- ChemUniverse, "this compound [Q06356]," 2024. [URL: https://www.chemuniverse.com/6-chloro-4-fluoro-1h-indole-q06356]

- PubChem, "6-chloro-4-(2-methylphenyl)-1H-indole," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177781397]

- Parchem, "6-chloro-4-iodo-1H-indole-3-carbaldehyde (Cas 1021913-03-0)," 2024. [URL: https://www.parchem.com/chemical-supplier-distributor/6-chloro-4-iodo-1H-indole-3-carbaldehyde-0-1021913-03-0.aspx]

Sources

- 1. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ou.edu [ou.edu]

- 8. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Similarities and differences in the crystal packing of halogen-substituted indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-fluoro-1H-indole in Common Laboratory Solvents

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the thorough characterization of a molecule's fundamental physicochemical properties. Properties such as solubility and stability are not mere data points; they are foundational pillars that dictate a compound's behavior in virtually every subsequent assay, from initial in vitro screens to complex in vivo pharmacokinetic studies. A well-characterized molecule with predictable behavior saves invaluable time and resources, whereas a compound with poor solubility or stability can generate misleading data, leading to costly failures in later developmental stages.

This guide provides an in-depth technical overview of the solubility and stability of this compound, a halogenated indole derivative of interest in medicinal chemistry. As specific experimental data for this compound is not widely published, this document serves as both a theoretical guide and a practical manual. We will explore the anticipated properties based on its chemical structure and provide detailed, field-proven protocols for researchers to empirically determine its solubility and stability profiles in common laboratory solvents. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data essential for confident decision-making in any research program.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in designing relevant experimental protocols.

| Property | Value | Source |

| CAS Number | 885520-88-7 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| XLogP3 (Predicted) | 2.3 | [3] |

The predicted XLogP3 value of 2.3 suggests that this compound is a moderately lipophilic compound.[3] This provides an initial hypothesis that it will exhibit limited solubility in aqueous media and higher solubility in organic solvents. The presence of a nitrogen atom in the indole ring allows for hydrogen bond donation, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors, potentially influencing its interaction with protic solvents.

Part 1: Solubility Profiling

A compound's solubility dictates its utility in biological assays and its potential for formulation. For early discovery, a kinetic solubility assay is often employed as a high-throughput method to rank-order compounds.[4][5] This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer to determine the point at which it precipitates.[6][7]

Expected Solubility Profile: A Theoretical Perspective

Based on the "like dissolves like" principle, the structural features of this compound allow for informed predictions:

-

Aqueous Solvents (e.g., Water, PBS): Due to its moderate lipophilicity (XLogP3 ≈ 2.3) and crystalline nature (as a solid), solubility is expected to be low.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High solubility is anticipated. DMSO is an excellent solvent for a wide range of organic molecules and is often used for creating high-concentration stock solutions.[8][9]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. The ability of the indole nitrogen to act as a hydrogen bond donor and the halogens/nitrogen to act as acceptors should facilitate dissolution in alcohols.[10]

Experimental Workflow: Kinetic Solubility Assessment

The following diagram outlines a standard workflow for determining the kinetic solubility of a test compound. This process is designed for efficiency and is suitable for screening multiple compounds or conditions.

Caption: High-throughput kinetic solubility determination workflow.

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This protocol is a robust method for determining the kinetic solubility of a compound from a DMSO stock solution.

1. Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

96-well filter plates (e.g., Millipore MultiScreen®)

-

96-well collection plates

-

HPLC-UV or LC-MS/MS system

-

Plate shaker

2. Preparation of Solutions:

-

Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Aqueous Buffer: Prepare PBS at pH 7.4.

3. Experimental Procedure:

-

Add 196 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

-

Add 4 µL of the 10 mM compound stock solution to the buffer. This results in a final concentration of 200 µM with 2% DMSO. The 2% DMSO is a common co-solvent concentration in biological assays and helps mitigate artificially low solubility readings.[4]

-

Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium and for any precipitation to occur.[5]

-

After incubation, place the filter plate on top of a 96-well collection plate and centrifuge to filter the solution, separating the soluble fraction from the precipitate.

-

Prepare a standard curve by diluting the 10 mM stock solution in a 50:50 mixture of acetonitrile and water to known concentrations (e.g., from 1 µM to 200 µM).

4. Quantification:

-

Analyze the filtered samples and the standards using a validated LC-MS/MS or HPLC-UV method.

-

Calculate the concentration of the compound in the filtered samples by comparing the instrument response against the standard curve. This concentration represents the kinetic solubility.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound, which researchers can aim to generate using the protocol above.

| Solvent | Temperature (°C) | Method | Predicted Solubility (µg/mL) | Classification |

| PBS (pH 7.4) | 25 | Kinetic | < 10 | Poorly Soluble |

| Acetonitrile | 25 | Thermodynamic | > 10,000 | Very Soluble |

| Methanol | 25 | Thermodynamic | ~5,000 - 10,000 | Soluble |

| Ethanol | 25 | Thermodynamic | ~2,000 - 5,000 | Soluble |

| DMSO | 25 | Thermodynamic | > 20,000 | Very Soluble |

Part 2: Stability Profiling

Assessing the chemical stability of a compound is crucial for ensuring the integrity of stock solutions and the reliability of assay results. Stability is typically evaluated through forced degradation studies, where the compound is exposed to harsh conditions to predict its long-term stability and identify potential degradation products.[11] A stability-indicating analytical method, usually HPLC, is essential to separate the parent compound from any degradants.[12][13]

Experimental Workflow: Forced Degradation & Stability Analysis

This workflow details the process of stressing a compound and analyzing the resulting samples to determine its stability profile.

Caption: Workflow for forced degradation and stability analysis.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to identify potential liabilities.[14][15]

1. Stock Solution Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water. This allows for compatibility with both aqueous and organic stress conditions.

2. Stress Conditions:

-

For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in water) should be run in parallel at room temperature.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[11]

-

Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

-

3. Sample Analysis:

-

After the incubation period, quench the acidic and basic samples by neutralizing them.

-

Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase used for HPLC analysis.

-

Analyze immediately using the stability-indicating HPLC method described below.

Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is the cornerstone of a successful stability study. The goal is to separate the parent peak from all degradation products, process impurities, and solvent peaks.[13][16]

1. Initial Method Conditions (A Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure all potential degradants are eluted and observed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity. A wavelength of ~280 nm is often suitable for indoles.[17]

-

Column Temperature: 30°C.

2. Method Optimization & Validation:

-

Inject a mixture of the stressed samples to create a "cocktail" of all potential degradants.

-

Optimize the gradient, mobile phase composition, and pH to achieve baseline separation between the parent compound and all other peaks.

-

The method is considered "stability-indicating" when specificity is demonstrated. This means the parent peak is pure in all stressed samples, as determined by DAD peak purity analysis, and all degradant peaks are well-resolved.[12]

-

Once optimized, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Conclusion: A Pathway to Confident Compound Progression

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data is not yet prevalent in the literature, the provided protocols offer a clear and scientifically rigorous path for researchers to generate this critical information. By adopting a systematic approach—beginning with theoretical predictions based on molecular structure and progressing to empirical determination through robust, validated assays—drug development professionals can build a deep understanding of their compound's behavior. This foundational knowledge is indispensable, enabling confident data interpretation, mitigating risks in downstream development, and ultimately accelerating the path toward novel therapeutic discoveries.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- McDonagh, J. L., et al. (2014). Uniting Cheminformatics and Chemical Theory to Predict the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules.

- Panapitiya, G., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.

- Cui, G., et al. (2024). Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- American Chemical Society. (n.d.). Using cheminformatics to predict water solubility.

- El-Ragehy, N. A., et al. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.

- Panapitiya, G., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.

- Sarala, S., et al. (2023). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Journal of Molecular Structure, 1289, 135835.

- PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole.

- Sigma-Aldrich. (n.d.). This compound.

- Achmem. (n.d.). This compound.

- Chemical-Suppliers. (n.d.). This compound.

- Bugaenko, D. I., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 23(1), 127–131.

- Smolecule. (2023). Buy 6-chloro-7-fluoro-1H-indole.

- Kumar, V. (2016).

- Sharma, G., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.

- Capot Chemical. (n.d.). Specifications of this compound.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

- Shinde, P., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1–9.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6s), 16–23.

- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from University of Sydney, School of Chemistry.

- Azhakesan, A., & Kuppusamy, S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Research in Pharmacy.

- Dolliver, D. D. (2021). Visible Light Promoted Synthesis of Indoles in DMSO. gChem Global.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Wu, W., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(24), 15998–16007.

- Shchegolkov, E. V., et al. (2023). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 28(1), 358.

- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.

- ResearchGate. (n.d.). DMSO/SOCl2-mediated C(sp2)−H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives.

- ChemUniverse. (n.d.). This compound.

- ResearchGate. (n.d.). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. capotchem.com [capotchem.com]

- 3. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scispace.com [scispace.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, rooted in the principles of the Fischer indole synthesis. Furthermore, this document details the expected analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a predictive yet scientifically grounded data set for researchers in the field.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms, such as chlorine and fluorine, onto the indole ring can profoundly influence the molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Specifically, the combination of chloro and fluoro substituents, as seen in this compound, presents a unique electronic and steric profile that is attractive for the design of targeted therapies.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of this compound is the Fischer indole synthesis. This classic yet powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone. Our retrosynthetic analysis identifies (3-Chloro-5-fluorophenyl)hydrazine and a suitable two-carbon synthon, such as chloroacetaldehyde, as the key starting materials.

Caption: Retrosynthetic approach for this compound.

Proposed Synthesis Protocol